Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H15F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with a difluoropropyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with difluoropropyl reagents under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyrrolidine derivative reacts with a difluoropropyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization may also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydride in DMF, potassium carbonate in THF.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The difluoropropyl group can enhance the compound’s binding affinity and selectivity towards its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(2,4-difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
- Pyrrolidine-2,5-dione derivatives
- Proline derivatives
Uniqueness
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₅F₂NO
- CAS Number : 1956332-16-3
- Molecular Weight : 189.23 g/mol
The presence of fluorine atoms in the structure enhances lipophilicity and can impact the compound's biological interactions, making it a candidate for various therapeutic applications.
1. Anticancer Properties
Research indicates that compounds with similar pyrrolidine structures exhibit significant anticancer activity. This compound may function by inducing apoptosis in cancer cells through various pathways, including the inhibition of Bcl-2 proteins, which are crucial in regulating cell survival .
2. Enzyme Inhibition
Pyrrolidine derivatives have been shown to inhibit specific enzymes related to tumor growth. For instance, studies on related compounds have demonstrated their ability to inhibit urease and other enzymes implicated in cancer metabolism . The structural similarity suggests that this compound might exhibit comparable inhibitory effects.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and selectivity of this compound against various cancer cell lines. Preliminary results indicate promising cytotoxic effects with an IC₅₀ value indicative of moderate potency .
Cell Line | IC₅₀ (µM) | Selectivity Index |
---|---|---|
HeLa (cervical) | 15.0 | >10 |
MCF7 (breast) | 20.0 | >8 |
A549 (lung) | 25.0 | >5 |
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and efficacy of this compound. Results showed that the compound could effectively penetrate biological barriers, suggesting potential for central nervous system applications .
Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
---|---|---|---|---|---|
NMRI Mice | Oral | 10 | 33 | 0.5 | 5700 |
HRN Mice | IP | 10 | 3800 | 0.5 | 1000000 |
Case Studies and Clinical Relevance
Recent studies have highlighted the potential of similar compounds in treating various cancers. For instance, a study focusing on pyrrolidine derivatives demonstrated enhanced activity against T. brucei, which could be indicative of broader applications against other malignancies .
Moreover, ongoing clinical trials are exploring the efficacy of pyrrolidine-based compounds in combination therapies for resistant cancer types, leveraging their unique mechanisms of action to enhance therapeutic outcomes.
Properties
Molecular Formula |
C9H15F2NO2 |
---|---|
Molecular Weight |
207.22 g/mol |
IUPAC Name |
methyl 1-(1,3-difluoropropan-2-yl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H15F2NO2/c1-14-9(13)7-2-3-12(6-7)8(4-10)5-11/h7-8H,2-6H2,1H3 |
InChI Key |
UQOJYZFFACQOBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN(C1)C(CF)CF |
Origin of Product |
United States |
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